Cas no 926209-14-5 (7-Fluoro-2-(furan-2-yl)quinoline-4-carboxylic acid)

7-Fluoro-2-(furan-2-yl)quinoline-4-carboxylic acid is a fluorinated quinoline derivative featuring a furan substituent at the 2-position and a carboxylic acid group at the 4-position. This compound is of interest in medicinal chemistry and materials science due to its structural versatility, which allows for further functionalization. The fluorine atom enhances metabolic stability and binding affinity in potential pharmaceutical applications, while the furan ring contributes to π-electron delocalization, useful in optoelectronic materials. The carboxylic acid moiety provides a reactive handle for conjugation or salt formation, improving solubility and derivatization potential. Its well-defined structure makes it a valuable intermediate for synthesizing more complex heterocyclic systems.
7-Fluoro-2-(furan-2-yl)quinoline-4-carboxylic acid structure
926209-14-5 structure
Product Name:7-Fluoro-2-(furan-2-yl)quinoline-4-carboxylic acid
CAS No:926209-14-5
MF:C14H8FNO3
MW:257.216627120972
CID:2199526
Update Time:2025-06-12

7-Fluoro-2-(furan-2-yl)quinoline-4-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 7-FLUORO-2-FURAN-2-YL-QUINOLINE-4-CARBOXYLIC ACID
    • 7-fluoro-2-(furan-2-yl)quinoline-4-carboxylic acid
    • 7-Fluoro-2-(2-furyl)quinoline-4-carboxylic acid
    • 7-Fluoro-2-(furan-2-yl)quinoline-4-carboxylic acid
    • Inchi: 1S/C14H8FNO3/c15-8-3-4-9-10(14(17)18)7-12(16-11(9)6-8)13-2-1-5-19-13/h1-7H,(H,17,18)
    • InChI Key: AOTCVLUGUXWNLA-UHFFFAOYSA-N
    • SMILES: FC1C=CC2=C(C(=O)O)C=C(C3=CC=CO3)N=C2C=1

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 2
  • Complexity: 352
  • XLogP3: 2.6
  • Topological Polar Surface Area: 63.3

Experimental Properties

  • Density: 1.4±0.1 g/cm3
  • Boiling Point: 436.7±45.0 °C at 760 mmHg
  • Flash Point: 217.9±28.7 °C
  • Vapor Pressure: 0.0±1.1 mmHg at 25°C

7-Fluoro-2-(furan-2-yl)quinoline-4-carboxylic acid Security Information

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Additional information on 7-Fluoro-2-(furan-2-yl)quinoline-4-carboxylic acid

Research Brief on 7-Fluoro-2-(furan-2-yl)quinoline-4-carboxylic acid (CAS: 926209-14-5): Recent Advances and Applications

7-Fluoro-2-(furan-2-yl)quinoline-4-carboxylic acid (CAS: 926209-14-5) is a fluorinated quinoline derivative that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. Recent studies have explored its role as a versatile scaffold for the development of novel bioactive compounds, particularly in the areas of antimicrobial, anticancer, and anti-inflammatory agents. This research brief synthesizes the latest findings on this compound, highlighting its synthesis, biological activities, and mechanistic insights.

The structural uniqueness of 7-Fluoro-2-(furan-2-yl)quinoline-4-carboxylic acid lies in its quinoline core, which is substituted with a fluorine atom at the 7-position and a furan ring at the 2-position. This configuration imparts distinct electronic and steric properties, making it an attractive candidate for drug discovery. Recent synthetic methodologies have focused on optimizing the yield and purity of this compound, with advancements in catalytic fluorination and heterocyclic coupling reactions.

In antimicrobial research, 7-Fluoro-2-(furan-2-yl)quinoline-4-carboxylic acid has demonstrated potent activity against a range of Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. Mechanistic studies suggest that its efficacy is linked to the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication. These findings position the compound as a promising lead for the development of new antibiotics.

In the context of cancer research, derivatives of 7-Fluoro-2-(furan-2-yl)quinoline-4-carboxylic acid have shown selective cytotoxicity against various cancer cell lines, including breast, lung, and colon cancers. The compound's ability to modulate key signaling pathways, such as the PI3K/AKT and MAPK cascades, has been elucidated through proteomic and transcriptomic analyses. Additionally, its fluorinated structure enhances cellular uptake and bioavailability, addressing a common challenge in anticancer drug development.

Recent pharmacological evaluations have also highlighted the anti-inflammatory potential of 7-Fluoro-2-(furan-2-yl)quinoline-4-carboxylic acid. In vitro and in vivo studies indicate that it suppresses the production of pro-inflammatory cytokines, such as TNF-α and IL-6, by inhibiting NF-κB activation. This dual functionality—antimicrobial and anti-inflammatory—suggests its utility in treating complex infections accompanied by inflammatory responses.

Despite these promising results, challenges remain in the clinical translation of 7-Fluoro-2-(furan-2-yl)quinoline-4-carboxylic acid. Issues such as metabolic stability, toxicity profiles, and formulation optimization require further investigation. Ongoing research is exploring prodrug strategies and nanoparticle-based delivery systems to enhance its therapeutic index.

In conclusion, 7-Fluoro-2-(furan-2-yl)quinoline-4-carboxylic acid (CAS: 926209-14-5) represents a multifaceted compound with significant potential in drug discovery. Its diverse biological activities, coupled with advances in synthetic chemistry, underscore its value as a scaffold for developing next-generation therapeutics. Future studies should focus on translational research to bridge the gap between laboratory findings and clinical applications.

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